4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol is a heterocyclic compound characterized by its unique molecular structure and significant chemical properties. Its molecular formula is with a molecular weight of 178.11 g/mol. This compound is notable for its trifluoromethyl group, which enhances its reactivity and potential applications in various fields, including medicinal chemistry and agrochemicals .
This compound belongs to the class of pyrimidines, which are nitrogen-containing heterocycles. Pyrimidines are widely studied due to their presence in nucleic acids and their application in pharmaceuticals. The trifluoromethyl substitution at the 6-position of the pyrimidine ring contributes to the compound's distinctive chemical behavior and biological activity .
The synthesis of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol typically involves the reaction of 4-methyl-6-(trifluoromethyl)pyrimidine with hydroxylamine or other suitable reagents under controlled conditions. A common method includes:
This method has been optimized for yield and selectivity, often achieving high yields of the desired product under specific conditions .
The molecular structure of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol features a pyrimidine ring with a methyl group at the 4-position and a trifluoromethyl group at the 6-position, along with a hydroxyl group (-OH) at the 2-position. This arrangement contributes to its unique chemical properties.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are typically employed to confirm the structure and purity of the synthesized compound. The presence of characteristic peaks corresponding to the functional groups can be observed in these spectra .
4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol participates in various chemical reactions, including:
These reactions highlight the versatility of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol in synthetic organic chemistry.
These properties make it suitable for various applications in scientific research and industry .
4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol has several notable applications:
Research continues to explore its potential therapeutic applications and mechanisms of action within biological systems .
Recent advances in pyrimidine functionalization leverage transition metal catalysis and enzymatic strategies to achieve high selectivity. For synthesizing 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol, the Vicic protocol employs N-heterocyclic carbene (NHC)-supported copper(I) trifluoromethyl complexes. These well-defined catalysts enable efficient trifluoromethyl transfer to halogenated pyrimidine intermediates under mild conditions (DMF, 25–60°C), achieving >90% yield for analogous trifluoromethylated heterocycles [6]. Key to success is the in situ generation of (NHC)CuCF₃ complexes from Cu(I) tert-butoxide and Me₃SiCF₃/KF, which facilitates C–CF₃ bond formation without decomposition of the acid-labile pyrimidin-2-ol group [6].
Alternatively, biocatalytic hydroxylation inspired by polymethoxylated flavone biosynthesis offers regioselective C-2 oxidation. Cytochrome P450 enzymes (e.g., CYP82D subfamily) from Dracocephalum moldavica catalyze site-specific hydroxylation of pyrimidine precursors. When expressed in Nicotiana benthamiana, these enzymes convert 4-methyl-6-(trifluoromethyl)pyrimidine to the 2-hydroxy derivative with 85% regioselectivity, avoiding protection/deprotection steps [3].
Table 1: Comparative Synthetic Routes for Pyrimidin-2-ol Core
Method | Conditions | Key Catalyst/Reagent | Yield (%) | Regioselectivity |
---|---|---|---|---|
NHC-CuCF₃ mediation | DMF, 25°C, 44–112 h | (SIPr)CuCF₃ | 91–99 | High |
Biocatalytic hydroxylation | N. benthamiana expression system | CYP82D enzymes | 70–85 | Moderate to high |
Oxidative C–H activation | Mn(CF₃PDP), CH₃CN, AlMe₃ | Mn catalyst / Organoaluminium | 80–92 | Sterically controlled |
Incorporating the trifluoromethyl group demands precise modulation of electronic and steric parameters. Density functional theory (DFT) studies reveal that copper-mediated trifluoromethylation proceeds via a concerted oxidative addition–reductive elimination (OARE) mechanism. For iodopyrimidine precursors, oxidative addition of C–I to Cu(I) forms a Cu(III)–aryl intermediate, followed by reductive elimination to yield C–CF₃ bonds. This step is rate-determining, with a calculated barrier of 25.8 kcal/mol for iodobenzene, though electron-deficient pyrimidines exhibit lower barriers (22–24 kcal/mol) due to facilitated oxidative addition [6].
Solvent optimization is critical: polar aprotic solvents (DMF, DMSO) stabilize CuCF₃ complexes and accelerate reductive elimination. Adding 10–20 mol% KF suppresses side reactions by sequestering iodide byproducts. For scale-up, continuous-flow reactors enhance mass transfer and reduce reaction times by 60% compared to batch systems, maintaining yields >90% [6] [4].
Table 2: Trifluoromethylation Optimization Parameters
Factor | Optimal Condition | Impact on Yield | Mechanistic Role |
---|---|---|---|
Solvent | DMF | +15–20% | Stabilizes Cu(III) intermediates |
Additive | KF (20 mol%) | +10% | Scavenges iodide, shifts equilibrium |
Temperature | 60°C | +5–8% | Accelerates oxidative addition |
Reactor design | Continuous-flow | +10% (time reduction) | Improves heat/mass transfer |
Regioselectivity in C-4 methylation is achieved through protecting group strategies or catalyst-controlled C–H activation. For solid-phase synthesis, a 2-(ortho-nitrophenyl)ethanal resin anchors pyrimidine N-1 via reductive amination. Subsequent on-resin methylation with Mel/K₂CO₃ selectively functionalizes the least sterically hindered nitrogen (N-3), followed by acid cleavage to deliver N-methylated products in 75–85% yield [7].
For direct C–H methylation, manganese catalysts like Mn(CF₃PDP) enable site-selective C(sp³)–H functionalization adjacent to pyrimidine N-oxides. Using in situ-generated methylaluminium reagents, methylation occurs preferentially at electron-rich sites (e.g., C-4 methyl if unsubstituted). This method tolerates trifluoromethyl groups and achieves 92% selectivity for tertiary C–H bonds over secondary sites [1]. Hydroxylation at C-2 employs late-stage oxidative protocols: Mn(CF₃PDP)/H₂O₂ introduces C-2 hydroxyl groups with 88% chemoselectivity, bypassing electrophilic aromatic substitution limitations [1] [3].
Table 3: Regioselective Modification Techniques
Technique | Target Position | Reagents/Conditions | Selectivity (%) |
---|---|---|---|
Solid-phase methylation | N-3 | Mel, K₂CO₃, DMF, resin-bound | 75–85 |
Mn-catalyzed C–H methylation | C-4 (alkyl) | Mn(CF₃PDP), AlMe₃, CH₃CN | 90–92 |
Enzymatic hydroxylation | C-2 | CYP82D enzymes, NADPH, O₂ | 80–88 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1